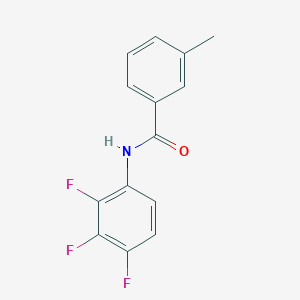![molecular formula C16H15N3OS2 B5709549 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5709549.png)
4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide, also known as PTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTB is a thiadiazole derivative that has been synthesized through a number of methods and has been studied for its biochemical and physiological effects.
作用机制
The mechanism of action of 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide is not fully understood, but it has been suggested that it may act through the inhibition of various enzymes and signaling pathways. In cancer research, 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and transcription. In neuroprotection, 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress. In anti-inflammatory effects, 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to inhibit the activity of NF-κB, which is a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects:
4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and anti-inflammatory effects. In cancer research, 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to induce apoptosis and inhibit the growth of cancer cells. In neuroprotection, 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to protect against oxidative stress and improve neuronal survival. In anti-inflammatory effects, 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to reduce inflammation and cytokine production.
实验室实验的优点和局限性
4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has several advantages for lab experiments, including its high yield and potential applications in various fields. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for the study of 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide, including further research into its mechanism of action and potential applications in various fields. In cancer research, 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide may be further studied for its potential as a therapeutic agent. In neuroprotection, 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide may be further studied for its potential in the treatment of neurodegenerative diseases. In anti-inflammatory effects, 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide may be further studied for its potential in the treatment of inflammatory diseases. Additionally, further research may be conducted to optimize the synthesis method of 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide and improve its yield.
合成方法
4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide can be synthesized through a number of methods, including the reaction of 2-aminothiophenol with 4-bromobutanoyl chloride, followed by the reaction with thiosemicarbazide and then cyclization with acetic anhydride. Another method involves the reaction of 2-aminothiophenol with 4-bromobutanoyl chloride, followed by the reaction with thiosemicarbazide and then cyclization with acetic anhydride. The yield of 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide through these methods has been reported to be around 80%.
科学研究应用
4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory effects. In cancer research, 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to protect against oxidative stress and improve neuronal survival. In anti-inflammatory effects, 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to reduce inflammation and cytokine production.
属性
IUPAC Name |
4-phenyl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c20-14(10-4-8-12-6-2-1-3-7-12)17-16-19-18-15(22-16)13-9-5-11-21-13/h1-3,5-7,9,11H,4,8,10H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBRYVOGJTWTMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=NN=C(S2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-chloro-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5709470.png)
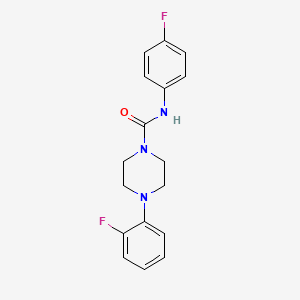
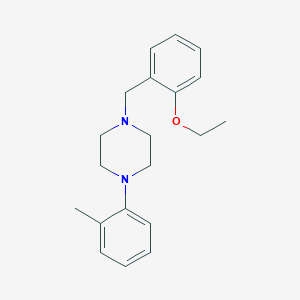
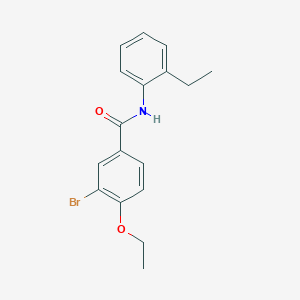
![(4-ethylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5709511.png)



![N-(4-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5709534.png)
![2-{[(acetylamino)carbonothioyl]amino}benzamide](/img/structure/B5709548.png)
![4-benzyl-1-[3-(4-methoxyphenyl)acryloyl]piperidine](/img/structure/B5709551.png)
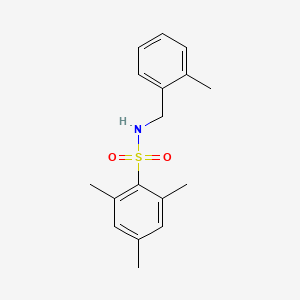
![N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5709559.png)
